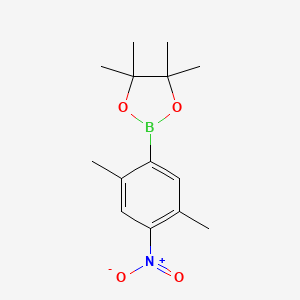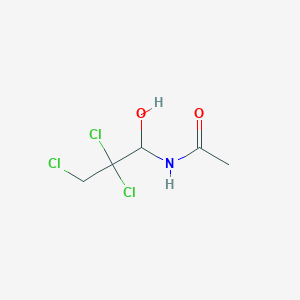
3,5-Difluorobenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluorobenzaldehyde oxime is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. It is characterized by the presence of two fluorine atoms at the 3 and 5 positions on the benzene ring and an oxime functional group attached to the aldehyde group. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Difluorobenzaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine. This reaction typically occurs under reflux conditions in an alcoholic solvent, yielding the oxime as a solid product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method is the solvent-free grinding approach, where 3,5-difluorobenzaldehyde and hydroxylamine hydrochloride are ground together in the presence of a catalyst like bismuth oxide (Bi2O3). This method is environmentally friendly, as it minimizes waste and does not require the use of organic solvents .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluorobenzaldehyde oxime undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as hydrosilanes in the presence of a catalyst like tris(pentafluorophenyl)borane.
Common Reagents and Conditions
Reduction: Hydrosilanes and tris(pentafluorophenyl)borane as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: Secondary amines.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
3,5-Difluorobenzaldehyde oxime has diverse applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions, providing insights into biochemical pathways.
Mecanismo De Acción
The mechanism of action of 3,5-Difluorobenzaldehyde oxime involves its interaction with molecular targets through its oxime and fluorine functional groups. The oxime group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity and protein function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Difluorobenzaldehyde
- 2,5-Difluorobenzaldehyde
- 2,4-Difluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
3,5-Difluorobenzaldehyde oxime stands out due to the presence of both fluorine atoms and the oxime group, which confer unique reactivity and stability. Compared to other difluorobenzaldehyde derivatives, the oxime functional group allows for additional chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C7H5F2NO |
|---|---|
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
N-[(3,5-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H |
Clave InChI |
NINQBDWXDZJNJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)F)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B8696775.png)


